molecular formula C10H21ClN2O3S B1395210 4-[(Piperidin-3-ylmethyl)sulfonyl]morpholine hydrochloride CAS No. 1993054-37-7

4-[(Piperidin-3-ylmethyl)sulfonyl]morpholine hydrochloride

Cat. No.: B1395210
CAS No.: 1993054-37-7
M. Wt: 284.8 g/mol
InChI Key: BEDLPWWWUWMCSW-UHFFFAOYSA-N
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Description

4-[(Piperidin-3-ylmethyl)sulfonyl]morpholine hydrochloride is a chemical compound with significant applications in scientific research and industry. This compound is known for its unique structure and reactivity, making it a valuable tool in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Piperidin-3-ylmethyl)sulfonyl]morpholine hydrochloride typically involves the reaction of piperidin-3-ylmethylamine with morpholine in the presence of a sulfonylating agent. The reaction conditions include maintaining a controlled temperature and using an appropriate solvent to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to achieve high yields. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups and the overall structure of the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

Chemistry: In chemistry, 4-[(Piperidin-3-ylmethyl)sulfonyl]morpholine hydrochloride is used as a reagent in organic synthesis. Its unique structure allows it to participate in complex reactions, aiding in the development of new chemical compounds.

Biology: In biological research, this compound is used to study enzyme inhibition and receptor binding. Its ability to interact with biological molecules makes it a valuable tool in understanding biological processes.

Medicine: In the medical field, this compound is explored for its potential therapeutic applications. It may be used in the development of new drugs targeting specific diseases.

Industry: In industry, this compound is utilized in the production of various chemical products. Its reactivity and stability make it suitable for use in manufacturing processes.

Mechanism of Action

The mechanism by which 4-[(Piperidin-3-ylmethyl)sulfonyl]morpholine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

  • Piperidine derivatives

  • Morpholine derivatives

  • Sulfonyl-containing compounds

Uniqueness: 4-[(Piperidin-3-ylmethyl)sulfonyl]morpholine hydrochloride stands out due to its unique combination of functional groups and its ability to participate in a wide range of chemical reactions. This versatility makes it distinct from other similar compounds.

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Properties

IUPAC Name

4-(piperidin-3-ylmethylsulfonyl)morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3S.ClH/c13-16(14,12-4-6-15-7-5-12)9-10-2-1-3-11-8-10;/h10-11H,1-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDLPWWWUWMCSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CS(=O)(=O)N2CCOCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(Piperidin-3-ylmethyl)sulfonyl]morpholine hydrochloride
Reactant of Route 2
4-[(Piperidin-3-ylmethyl)sulfonyl]morpholine hydrochloride
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4-[(Piperidin-3-ylmethyl)sulfonyl]morpholine hydrochloride
Reactant of Route 4
4-[(Piperidin-3-ylmethyl)sulfonyl]morpholine hydrochloride
Reactant of Route 5
4-[(Piperidin-3-ylmethyl)sulfonyl]morpholine hydrochloride
Reactant of Route 6
4-[(Piperidin-3-ylmethyl)sulfonyl]morpholine hydrochloride

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